7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile

Beschreibung

Structural Characterization and IUPAC Nomenclature

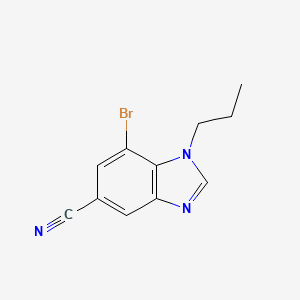

The structural characterization of this compound begins with its systematic nomenclature, which follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The complete IUPAC name for this compound is 7-bromo-1-propylbenzimidazole-5-carbonitrile, reflecting the specific substitution pattern on the benzimidazole core structure. This nomenclature system provides precise information about the molecular architecture, indicating the position and nature of each substituent group.

The molecular formula C11H10BrN3 reveals the elemental composition of the compound, with a molecular weight of 264.1 grams per mole. This formula indicates the presence of eleven carbon atoms, ten hydrogen atoms, one bromine atom, and three nitrogen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical properties. The structural formula demonstrates the connectivity between these atoms, with the benzimidazole core providing the fundamental scaffold for the attached functional groups.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C11H10BrN3 | |

| Molecular Weight | 264.1 g/mol | |

| CAS Number | 1426958-45-3 | |

| IUPAC Name | 7-bromo-1-propylbenzimidazole-5-carbonitrile |

The three-dimensional structure of this compound can be analyzed through various computational and experimental methods. The bromine atom at the 7-position introduces significant steric and electronic effects that influence the overall molecular geometry and reactivity patterns. The propyl substituent at the 1-position provides additional steric bulk and hydrophobic character, while the carbonitrile group at the 5-position contributes to the molecule's electronic properties through its electron-withdrawing nature.

The benzimidazole ring system exhibits characteristic aromatic properties, with delocalized electron density contributing to the stability of the heterocyclic framework. The nitrogen atoms within the imidazole portion of the structure can participate in hydrogen bonding interactions and coordinate with metal centers, providing additional versatility in chemical applications. The specific positioning of the bromine, propyl, and carbonitrile substituents creates a unique electronic environment that distinguishes this compound from other benzimidazole derivatives.

Computational studies have provided detailed insights into the molecular geometry and electronic structure of benzimidazole derivatives. The planarity of the benzimidazole core is typically maintained even with various substituents, although steric interactions can introduce minor deviations from perfect planarity. The bromine atom's position at the 7-carbon creates specific steric hindrance patterns that influence molecular recognition events and chemical reactivity profiles.

Historical Context in Heterocyclic Chemistry Research

The historical development of benzimidazole chemistry represents a fascinating journey through organic heterocyclic research, with the first investigations into benzimidazole derivatives dating back to the early 20th century. However, the significant breakthrough in understanding the biological relevance of these compounds occurred in the 1940s when researchers began to investigate their potential as biologically active molecules. This early research laid the foundation for the extensive development of benzimidazole derivatives that would follow in subsequent decades.

A pivotal moment in benzimidazole research occurred when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that some benzimidazole derivatives possessed vitamin B12-like activity. This discovery sparked intense research interest in the benzimidazole nucleus and its potential biological applications. The connection between benzimidazole structures and essential biological processes established these compounds as important targets for synthetic and medicinal chemistry research.

The 1944 investigations into benzimidazole biological activity marked the beginning of systematic studies into these heterocyclic compounds. Researchers initially speculated that benzimidazole derivatives might act similarly to purines in providing biological responses, leading to extensive structure-activity relationship studies. These early investigations revealed the potential of benzimidazole derivatives to interact with various biological targets, establishing the foundation for future pharmaceutical development efforts.

Throughout the latter half of the 20th century, benzimidazole research expanded significantly as synthetic methodologies improved and biological testing capabilities advanced. The development of various synthetic routes to benzimidazole derivatives allowed researchers to explore a wide range of substitution patterns and functional group combinations. The discovery that benzimidazole derivatives could exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties, further stimulated research efforts in this area.

The evolution of benzimidazole chemistry has been characterized by continuous refinement of synthetic methodologies and expansion of structural diversity. Early synthetic approaches focused on the condensation of ortho-phenylenediamine with various carboxylic acid derivatives, providing access to 2-substituted benzimidazoles. As synthetic organic chemistry advanced, researchers developed more sophisticated methods for introducing substituents at different positions of the benzimidazole ring system, enabling the preparation of complex derivatives like this compound.

The recognition of benzimidazole as a privileged structure in medicinal chemistry has driven continued research into novel derivatives and applications. This concept of privileged structures refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for drug development efforts. The benzimidazole nucleus has proven particularly successful in this regard, leading to the development of numerous pharmaceutical agents across various therapeutic areas.

Eigenschaften

IUPAC Name |

7-bromo-1-propylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-2-3-15-7-14-10-5-8(6-13)4-9(12)11(10)15/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRISRNQFSZJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 7-substituted benzodiazoles with nitrile functionality generally follows these key steps:

- Halogenation at position 7 : Introduction of bromine at position 7 of the benzodiazole ring.

- N-alkylation at position 1 : Attachment of the propyl group to the nitrogen atom in the 1-position.

- Introduction of the carbonitrile group at position 5 : Installation of the nitrile substituent on the aromatic ring.

These steps may be performed in various sequences depending on the reactivity and stability of intermediates.

Halogenation and Formation of 7-Bromo Substituted Intermediates

Halogenation of benzodiazole derivatives at position 7 can be achieved using halogenating reagents such as phosphorus oxybromide (POBr3) or N-bromosuccinimide (NBS). The reaction is typically conducted under controlled temperature conditions to ensure regioselectivity.

- Phosphorus oxybromide (POBr3) is effective for introducing bromine selectively at position 7 on quinoline or benzodiazole analogues, often in the presence of a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

- The halogenation step can be followed by purification via recrystallization or column chromatography to isolate the 7-bromo intermediate.

N-Alkylation: Introduction of the Propyl Group at Nitrogen

The N-alkylation of the benzodiazole nitrogen (position 1) is generally performed by nucleophilic substitution using an alkyl halide, such as 1-bromopropane, under basic conditions.

- Base-mediated alkylation : A strong base such as sodium hydride (NaH) or potassium tert-butoxide is used to deprotonate the nitrogen, generating a nucleophilic anion.

- The anion then reacts with 1-bromopropane via an SN2 mechanism to yield the N-propyl derivative.

- The reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction rate.

Introduction of the Carbonitrile Group at Position 5

The incorporation of the nitrile group at position 5 is commonly achieved by:

- Nucleophilic substitution or cyanation of an appropriate leaving group (e.g., halogen or triflate) at position 5.

- Alternatively, the nitrile group can be introduced via oxidative cyanation or by using cyano-containing precursors during ring formation.

A typical approach involves:

- Starting from 5-halogenated benzodiazole or precursor,

- Reaction with a cyanide source such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under palladium-catalyzed conditions (e.g., Pd-catalyzed cyanation),

- Followed by purification to isolate the 5-cyano-substituted product.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | POBr3 or NBS in DMF/DCM, controlled temperature | 7-Bromo-benzodiazole intermediate |

| 2 | N-Alkylation | NaH or KtBuO base, 1-bromopropane, DMF or DMSO | 7-Bromo-1-propyl-benzodiazole |

| 3 | Cyanation (C≡N group) | Pd-catalyst, CuCN or NaCN, suitable solvent (e.g., DMF) | 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile |

Detailed Research Findings and Notes

- Base Selection : Sodium hydride and potassium tert-butoxide are preferred for generating the nitrogen anion due to their strong basicity and ability to cleanly deprotonate the benzodiazole nitrogen.

- Solvent Effects : Polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone (NMP) are favored to facilitate nucleophilic substitution reactions by stabilizing the anions and enhancing reaction rates.

- Halogenation Specificity : Using phosphorus oxybromide allows selective bromination at position 7 without affecting other positions, which is critical for subsequent functionalization.

- Cyanation Methods : Pd-catalyzed cyanation is a robust method to introduce the nitrile group, offering high yields and regioselectivity. Alternative methods include nucleophilic aromatic substitution if the leaving group is activated enough.

- Purification : Flash column chromatography and recrystallization are standard techniques to purify intermediates and final products, ensuring high purity required for further applications.

Comparative Analysis of Preparation Approaches

| Preparation Aspect | Method 1: Direct Halogenation + Alkylation + Cyanation | Method 2: Ring Closure with Pre-functionalized Precursors |

|---|---|---|

| Starting Materials | Benzodiazole derivatives | Amino- or bromo-substituted thiophenols (for related benzodiazole analogs) |

| Key Reactions | Halogenation, nucleophilic substitution, Pd-catalyzed cyanation | Nucleophilic substitution and ring closure via intramolecular cyclization |

| Advantages | Straightforward, modular, allows stepwise control | Potentially fewer steps, can be more efficient for complex analogs |

| Limitations | Requires careful control for regioselectivity | Requires specialized precursors and stringent conditions (e.g., low temperature for LDA use) |

| Typical Yields | Moderate to high depending on conditions | Moderate, dependent on substrate stability and reaction conditions |

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

Substitution: Substitution reactions can occur at the bromine or propyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound, such as 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid.

Substitution Products: Derivatives with different substituents at the bromine or propyl positions.

Wissenschaftliche Forschungsanwendungen

7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Benzodiazole Derivatives

The most direct analogs are carboxylate esters of the benzodiazole core:

Key Observations :

Heterocyclic Variants: Brominated Heterocycles

lists brominated heterocycles with varying ring systems and substituents:

Key Observations :

Brominated Indole Derivatives ()

Compounds 34–36 in are imidazole-indole hybrids with bromo and phenethyl substituents:

Key Observations :

- These compounds exhibit higher melting points (>130°C) compared to benzodiazole esters, likely due to extended aromatic systems and hydrogen-bonding capabilities .

- The absence of a nitrile or ester group limits direct comparison with the target compound but highlights the role of bromine in enhancing molecular weight and stability.

Biologische Aktivität

7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a bromine atom and a propyl group, along with a carbonitrile functional group. This unique structure contributes to its reactivity and biological properties.

The biological effects of this compound are believed to stem from its interactions with various molecular targets in biological systems. The bromine atom and the nitrile group can engage in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 225 |

| HepG2 | 12.41 |

These results highlight the compound's potential as an anticancer drug candidate .

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial activity of this compound against multidrug-resistant strains. The compound was found to be effective at concentrations lower than traditional antibiotics, suggesting its potential as a novel treatment for resistant infections .

Case Study 2: Anticancer Mechanism

In another study focusing on breast cancer cells, treatment with the compound led to significant alterations in cell morphology and viability. Flow cytometry analysis revealed that the compound induced apoptosis in MCF-7 cells, confirming its role as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile, and what reaction conditions are critical for optimizing yield?

- The compound is typically synthesized via bromination of a precursor such as 1-propyl-1,3-benzodiazole-5-carbonitrile. Brominating agents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) are commonly used to introduce the bromine atom selectively at the 7-position . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours), and stoichiometric control to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments, with the propyl group (δ 0.9–1.2 ppm for CH3, δ 1.4–1.7 ppm for CH2, δ 4.1–4.5 ppm for N-CH2) and aromatic protons (δ 7.5–8.5 ppm) providing diagnostic peaks.

- 13C NMR confirms the nitrile carbon (δ 115–120 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Molecular Weight: 236.07 g/mol .

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.

- Stability: Stable at room temperature under inert atmospheres but sensitive to prolonged light exposure. Store in amber vials at –20°C .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity and electronic properties of the benzodiazole core?

- The electron-withdrawing bromine atom at the 7-position increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization). Halogen bonding interactions with biomolecular targets (e.g., enzymes) can enhance binding affinity, making the compound a versatile scaffold in drug discovery . Computational studies (DFT) are recommended to map electrostatic potential surfaces and predict regioselectivity in further reactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallization difficulties stem from the compound’s planar aromatic core and flexible propyl chain, which hinder ordered packing. Strategies include:

- Solvent Screening: Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Temperature Gradients: Slow cooling from 50°C to 4°C over 48 hours.

- Seeding: Introduce microcrystals from a saturated solution.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Example: Discrepancies in 1H NMR integration ratios may arise from dynamic processes (e.g., rotational isomerism of the propyl group). Solutions include:

- Variable-Temperature NMR: Perform experiments at –40°C to "freeze" conformers.

- 2D NMR (COSY, HSQC): Correlate overlapping proton signals to adjacent carbons.

- Cross-Validation with IR/HRMS: Confirm functional groups and molecular formula independently .

Q. What methodologies are effective for studying the compound’s potential as a kinase inhibitor in cancer research?

- In Vitro Assays:

- Kinase Profiling: Use fluorescence-based ADP-Glo™ assays to screen against a panel of 100+ kinases.

- IC50 Determination: Dose-response curves (1 nM–10 µM) with recombinant kinases (e.g., EGFR, BRAF).

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.